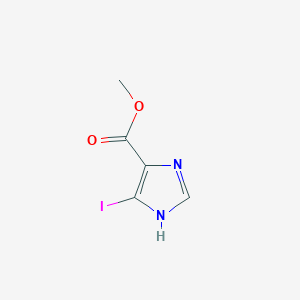![molecular formula C6H9N3O2 B13073980 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-aminopyrimidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Ring Closure: The starting material, 5-aminopyrimidine, undergoes a ring closure reaction.
Aromatization: The intermediate product is then aromatized to form the pyrimidine ring.
Substitution: Ethylene oxide is introduced to the reaction mixture, leading to the substitution of the hydroxyl group with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar structural features.
2-Aminopyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Isocytosine: A derivative of cytosine with similar biological activities.
Uniqueness
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(5-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-8-4-9-6(5)11-2-1-10/h3-4,10H,1-2,7H2 |
Clé InChI |
SPSORJZRALNMLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


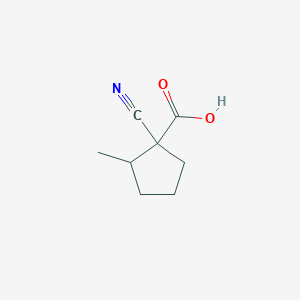
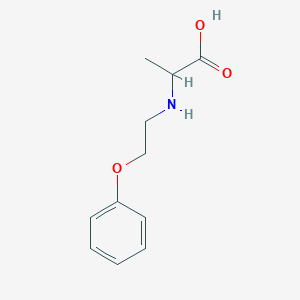
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
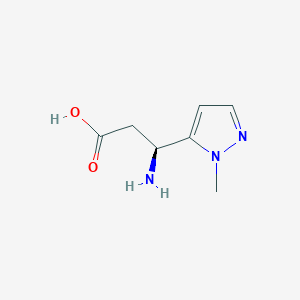
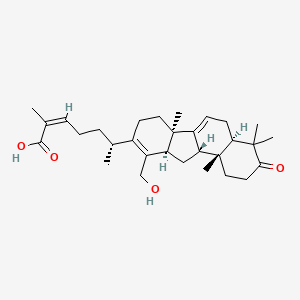
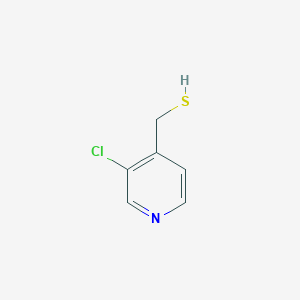
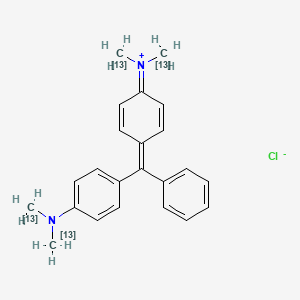
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
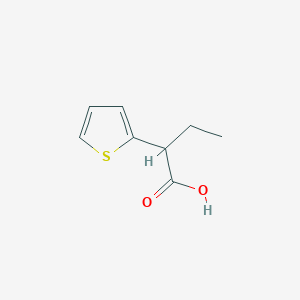
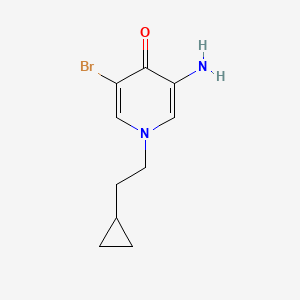
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
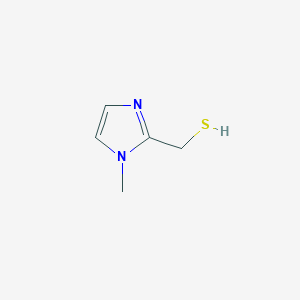
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
